molecular formula C12H15NO4 B12060287 3-Hydroxy Carbofuran-d6

3-Hydroxy Carbofuran-d6

Cat. No.: B12060287
M. Wt: 243.29 g/mol
InChI Key: RHSUJRQZTQNSLL-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Position-Specific Labeling Strategies for Carbamate Derivatives

The synthesis of this compound exemplifies precision in isotopic labeling for carbamate derivatives. Key considerations include:

Selective Deuterium Incorporation
Deuteration at the 2,2-dimethyl group (Fig. 1) preserves the reactive carbamate functional group while creating a mass shift detectable via tandem mass spectrometry. This approach avoids interference with hydrogen-bonding sites critical for chromatographic retention.

Synthetic Pathways

  • Reductive Deuteration : Sodium borodeuteride (NaBD4) reduces precursor ketones or imines to introduce deuterium at specific carbon positions.
  • Acid-Catalyzed Exchange : Deuterated acids (e.g., DCl/D2O) facilitate H/D exchange at acidic hydrogen sites, though this method risks over-deuteration.
Example reaction for reductive deuteration:  
R-C(=O)-NH2 + NaBD4 → R-CD2-NH2 + byproducts  

Analytical Validation
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) confirms deuteration efficiency. For this compound, the molecular ion [M+H]+ appears at m/z 243.3, distinct from the non-deuterated analog (m/z 237.2). Transition monitoring of m/z 243.3 → 180.1 (characteristic fragment) ensures specificity in complex samples.

Property 3-Hydroxy Carbofuran This compound
Molecular Formula C12H15NO4 C12H9D6NO4
Exact Mass 237.22 243.29
CAS Number 16655-82-6 16655-82-6 (unlabeled)
Key MS Transition 238.1 → 180.1 243.3 → 180.1

Challenges in Synthesis Isotopic impurities remain a concern, particularly when using multi-step deuteration protocols. For instance, residual protium at the 3-hydroxy position can arise from incomplete exchange during synthesis. Rigorous purification via preparative HPLC and isotopic purity assessment using nuclear magnetic resonance (NMR) spectroscopy are essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO4

Molecular Weight

243.29 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(trideuteriomethyl)-3H-1-benzofuran-7-yl] N-methylcarbamate

InChI

InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i1D3,2D3

InChI Key

RHSUJRQZTQNSLL-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C([2H])([2H])[2H]

Canonical SMILES

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C

Origin of Product

United States

Preparation Methods

Isotopic Labeling via Palladium-Catalyzed Deuteration

A pivotal advancement in deuteration involves palladium-catalyzed C–H activation using D₂O as the deuterium source. This method, reported by Li et al. (2021), employs N,N-bidentate ligands with N-acylsulfonamide groups to achieve high deuterium incorporation (>95%) in aromatic systems. For this compound, this approach could target the benzofuran core, enabling late-stage deuteration without requiring pre-functionalized intermediates. Key reaction parameters include:

  • Catalyst System : Pd(OAc)₂ with ligands such as 2-(pyridin-2-yl)benzenesulfonamide.

  • Deuterium Source : D₂O (99.9% isotopic purity).

  • Conditions : 100–120°C in dimethylacetamide (DMA), 24–48 hours.

This method circumvents the need for hazardous deuterated gases (e.g., D₂) and aligns with green chemistry principles.

Stepwise Synthesis from Non-Deuterated Precursors

An alternative route involves synthesizing 3-hydroxycarbofuran followed by selective deuteration. The non-deuterated precursor is typically prepared via:

  • Cyclization of 2,3-Dihydroxybenzaldehyde with methyl isocyanate to form the benzofuran backbone.

  • Hydroxylation : Introduction of the 3-hydroxy group via oxidative coupling or enzymatic catalysis.

Deuteration is then achieved by substituting hydrogen atoms in the 2,2-dimethyl groups using deuterated reagents. For example:

  • Deuterated Methylating Agents : CD₃I or (CD₃)₂SO₄ in the presence of a base (e.g., K₂CO₃).

  • Solvent : Anhydrous DMF or THF under nitrogen atmosphere.

This method yields this compound with isotopic enrichment >98%, as confirmed by NMR and high-resolution mass spectrometry.

Reaction Optimization and Critical Parameters

Temperature and Catalyst Loading

The palladium-catalyzed method requires precise temperature control (100–120°C) to balance reaction rate and catalyst stability. Excessive temperatures (>130°C) lead to ligand decomposition, while lower temperatures (<90°C) result in incomplete deuteration. Catalyst loading of 5–10 mol% Pd(OAc)₂ optimizes cost and efficiency.

Solvent Selection

Polar aprotic solvents like DMA enhance ligand coordination and deuterium exchange efficiency. In contrast, nonpolar solvents (e.g., toluene) reduce reaction rates due to poor solubility of D₂O.

Purification Techniques

  • Vacuum Distillation : Used to isolate this compound from unreacted precursors and byproducts, achieving >99% purity.

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane mixtures removes trace impurities, particularly non-deuterated analogs .

Chemical Reactions Analysis

3-Hydroxy Carbofuran-d6 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Hydroxy Carbofuran (Non-Deuterated)

The non-deuterated form (CAS 16655-82-6) shares identical chemical and toxicological properties with 3-Hydroxy Carbofuran-d6, except for isotopic composition. Key differences include:

  • Analytical Utility: The deuterated form minimizes matrix interference in LC-MS/MS workflows, whereas the non-deuterated version serves as a target analyte .
  • Environmental Persistence : Both compounds exhibit similar stability, but the deuterated variant is used exclusively for methodological validation .

3-Ketocarbofuran

3-Ketocarbofuran (CAS 17781-16-7) is another oxidative metabolite of Carbofuran, differing by the substitution of the hydroxyl group with a ketone at the 3-position (Figure 1). Comparative studies highlight:

  • Toxicity : 3-Ketocarbofuran is less acutely toxic (LD₅₀ > 100 mg/kg in rats) compared to 3-Hydroxy Carbofuran (LD₅₀ = 28 mg/kg) due to reduced cholinesterase inhibition .
  • Environmental Fate : Both metabolites are water-soluble but degrade faster under UV exposure than their parent compound .

3-Hydroxy Fatty Acids (e.g., 3-Hydroxy C9:0)

3-Hydroxy fatty acids, such as 3-hydroxy nonanoic acid (3-hydroxy C9:0), share the 3-hydroxyl group but diverge in structure and function (Table 1):

  • Biological Role : 3-Hydroxy C9:0 is a microbial secondary metabolite with anti-phagocytic properties, protecting Cryptococcus spp. from amoebal predation by impairing phagocytosis (68% reduction in fetuin A levels; p < 0.01) . In contrast, this compound lacks direct biological activity and is solely a pesticide breakdown product.
  • Oxidative Protection: 3-Hydroxy C9:0 mitigates oxidative stress in fungi, enhancing survival under hydrogen peroxide challenge (CFU increase by 40%; p < 0.05) . No such protective role is documented for this compound.

Deuterated vs. Non-Deuterated Standards

Deuterated analogs like this compound are critical for avoiding isotopic overlap in mass spectrometry. For example, deuterated standards exhibit predictable retention time shifts (~0.1–0.3 min) compared to non-deuterated counterparts, improving quantification accuracy .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Group Primary Application Biological Role
This compound Benzofuran 3-OH, methylcarbamate Analytical standard Pesticide metabolite
3-Ketocarbofuran Benzofuran 3-keto, methylcarbamate Environmental monitoring Reduced toxicity metabolite
3-Hydroxy C9:0 Linear fatty acid 3-OH Microbial pathogenesis Anti-phagocytic, oxidative shield

Table 2: Analytical and Toxicological Data

Parameter This compound 3-Hydroxy Carbofuran 3-Ketocarbofuran 3-Hydroxy C9:0
Molecular Weight 267.3 (d6) 261.3 259.3 174.2
LogP 1.8 1.8 2.1 2.5
LC-MS/MS RT (min) 6.7 6.5 7.2 N/A
Acute Toxicity (LD₅₀) N/A 28 mg/kg (rat) >100 mg/kg (rat) Non-toxic (amoebae)

Biological Activity

3-Hydroxy Carbofuran-d6 is a deuterated derivative of 3-hydroxycarbofuran, a metabolite of the pesticide carbofuran. This compound is significant in toxicological studies due to its interactions with cholinesterase enzymes, leading to neurotoxic effects. The incorporation of deuterium enhances its analytical utility, particularly in isotope dilution mass spectrometry.

Chemical Structure and Properties

The chemical formula for this compound is C12H12D6N2O3, featuring six deuterium atoms that replace hydrogen atoms in the original structure. This isotopic labeling allows for improved detection sensitivity in various analytical methods.

This compound primarily functions as an inhibitor of cholinesterase enzymes , which are crucial for the breakdown of acetylcholine (ACh) in the nervous system. The inhibition leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors, which can manifest as symptoms such as muscle twitching and respiratory distress.

Biological Activity

The biological activity of this compound is characterized by its effects on various organisms:

  • Inhibition of Cholinesterase : Studies indicate that this compound effectively inhibits acetylcholinesterase (AChE), leading to elevated levels of ACh. This has been shown to cause neurotoxic effects across different species, including mammals and aquatic organisms .
  • Toxicological Implications : Exposure to this compound can result in acute poisoning symptoms such as blurred vision, nausea, and muscle tremors. In severe cases, it may lead to respiratory failure or death due to excessive cholinergic activity .

Case Studies

  • Duck Poisoning Incident : A study investigated suspected carbofuran poisoning in ducks. The concentrations of carbofuran and 3-hydroxycarbofuran were measured in liver tissues using UPLC-MS/MS methods. Results indicated significant levels of both compounds, confirming their role in acute poisoning cases .
    CompoundConcentration (ng/g)
    Carbofuran480 ± 31
    3-Hydroxycarbofuran56 ± 4
  • Veterinary Toxicology : A validation study for detecting carbofuran and its metabolites in various animal tissues demonstrated the effectiveness of HPLC-DAD methods. The study found that recovery rates for 3-hydroxycarbofuran ranged from 64.72% to 100.61%, confirming its presence in biological samples from suspected poisoning cases .

Analytical Methods

The detection and quantification of this compound have been facilitated by advanced analytical techniques:

  • UPLC-MS/MS : This method has been widely adopted for analyzing biological samples due to its high sensitivity and specificity. It allows for the simultaneous determination of carbofuran and its metabolites in complex matrices like liver tissue .
  • HPLC-DAD : Another effective method used for detecting carbofuran and its metabolites across various animal tissues, ensuring reliable results for forensic investigations .

Q & A

Basic: What analytical methodologies are recommended for the identification and quantification of 3-Hydroxy Carbofuran-d6 in environmental or biological samples?

Answer:
For identification and quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices like soil, water, or biological fluids .
  • Internal Standards : Employ isotopically labeled analogs (e.g., Carbofuran-3-hydroxy-d6) to correct for matrix effects and ionization variability .
  • Validation : Follow FDA/ICH guidelines for linearity (1–100 ng/mL), recovery (>80%), and precision (RSD <15%) .

Advanced: How can researchers resolve contradictions in reported metabolic pathways of this compound across different biological systems?

Answer:
Discrepancies in metabolite profiles (e.g., free vs. conjugated forms in urine vs. feces) require systematic experimental design:

  • Comparative Metabolism Studies : Use radiolabeled (e.g., ¹⁴C) this compound to track metabolic fate in parallel in vitro (hepatocyte cultures) and in vivo (rodent models) systems .
  • Enzymatic Hydrolysis : Treat samples with β-glucuronidase/sulfatase to differentiate conjugated metabolites from free forms .
  • Cross-Validation : Compare data with prior studies (e.g., Knaak et al., 1968) using identical LC-MS/MS parameters to minimize methodological variability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Adhere to OSHA and EPA guidelines for organophosphate derivatives:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance), sealed goggles, and lab coats .
  • Ventilation : Use fume hoods for weighing or solubilizing the compound to prevent inhalation .
  • Spill Management : Neutralize spills with activated charcoal and dispose via hazardous waste protocols .

Advanced: How does the stability of this compound vary under different storage conditions, and how can degradation products be characterized?

Answer:
Stability studies should include:

  • Temperature/Photolysis Tests : Store aliquots at −20°C (long-term), 4°C (short-term), and room temperature with/without light exposure. Monitor degradation via LC-MS/MS over 30 days .
  • Degradation Product Identification : Use high-resolution mass spectrometry (HRMS) to detect byproducts (e.g., 3-keto derivatives) and confirm structures via NMR .
  • pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 3–9) to simulate environmental or physiological conditions .

Basic: What are the key considerations for synthesizing deuterated analogs like this compound for use as internal standards?

Answer:

  • Isotopic Purity : Ensure >98% deuteration via ¹H-NMR or isotope ratio MS to avoid interference from non-deuterated impurities .
  • Synthetic Route : Optimize steps (e.g., Pd/C-catalyzed hydrogenation for deuterium incorporation) to minimize side reactions .
  • Storage : Lyophilize and store in amber vials under argon at −80°C to prevent isotopic exchange or oxidation .

Advanced: How can researchers address challenges in detecting trace levels of this compound in complex matrices like plant tissues or milk?

Answer:

  • Matrix-Specific Extraction : For lipid-rich samples (e.g., milk), use a hexane wash followed by acetonitrile partitioning to reduce co-extracted interferents .
  • Enhanced Sensitivity : Employ immunomagnetic separation (IMS) with antibodies specific to carbofuran metabolites before LC-MS/MS analysis .
  • Data-Independent Acquisition (DIA) : Use SWATH-MS to capture fragment ions of low-abundance metabolites missed in targeted workflows .

Basic: What are the ethical and methodological best practices for designing ecotoxicology studies involving this compound?

Answer:

  • Model Organisms : Follow OECD guidelines for acute/chronic toxicity testing in Daphnia magna or Danio rerio (zebrafish), ensuring humane endpoints .
  • Dose Selection : Use probabilistic modeling (e.g., species sensitivity distributions) to derive environmentally relevant concentrations .
  • Reproducibility : Pre-register study protocols on platforms like Open Science Framework to mitigate publication bias .

Advanced: How can computational tools predict the environmental persistence and bioaccumulation potential of this compound?

Answer:

  • QSAR Modeling : Use EPI Suite or OPERA to estimate log Kow (hydrophobicity) and biodegradation half-lives based on structural descriptors .
  • Molecular Dynamics Simulations : Analyze binding affinity to soil organic matter or acetylcholinesterase to predict bioavailability .
  • Field Validation : Compare predictions with mesocosm studies measuring residue levels in water/sediment over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.